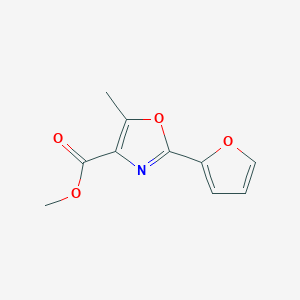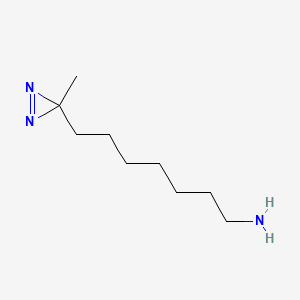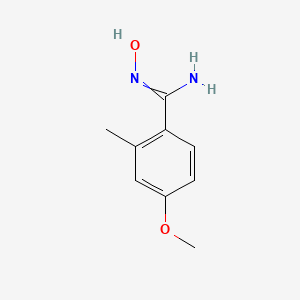
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine is a chemical compound with the molecular formula C17H26ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
準備方法
The synthesis of 1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 2-chloro-5-methoxybenzyl chloride, and di-tert-butyl dicarbonate.
Reaction Conditions: The piperidine is first reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group. This reaction is usually carried out in the presence of a base such as triethylamine.
Substitution Reaction: The Boc-protected piperidine is then subjected to a nucleophilic substitution reaction with 2-chloro-5-methoxybenzyl chloride. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine depends on its specific application
Binding: The compound may bind to active sites on enzymes or receptors, modulating their activity.
Inhibition: It can act as an inhibitor, blocking the function of specific enzymes or receptors.
Activation: In some cases, the compound may activate certain pathways, leading to downstream effects.
類似化合物との比較
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-4-(2-chlorobenzyl)piperidine: Similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
1-Boc-4-(2-methoxybenzyl)piperidine:
1-Boc-4-benzylpiperidine: Lacks both the chlorine and methoxy groups, making it less versatile in certain synthetic applications.
The presence of both the chlorine and methoxy groups in this compound makes it unique and potentially more useful in specific chemical and biological contexts.
特性
分子式 |
C18H26ClNO3 |
|---|---|
分子量 |
339.9 g/mol |
IUPAC名 |
tert-butyl 4-[(2-chloro-5-methoxyphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,12-13H,7-11H2,1-4H3 |
InChIキー |
GTPJWEKKNPTZIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)











